molecular formula C6H5BrMgO B14694865 Magnesium bromide phenoxide (1/1/1) CAS No. 35770-74-2

Magnesium bromide phenoxide (1/1/1)

Katalognummer: B14694865
CAS-Nummer: 35770-74-2
Molekulargewicht: 197.31 g/mol
InChI-Schlüssel: MDICRVQYTYKOIL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenoxymagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis to form carbon-carbon bonds. Phenoxymagnesium bromide is particularly useful due to its reactivity and versatility in various chemical reactions.

Vorbereitungsmethoden

Phenoxymagnesium bromide is typically prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} ]

This reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water, which would deactivate it .

Analyse Chemischer Reaktionen

Phenoxymagnesium bromide undergoes a variety of chemical reactions, primarily nucleophilic addition reactions. Some of the key reactions include:

Wirkmechanismus

The mechanism of action of phenoxymagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules. For example, in the reaction with carbonyl compounds, the nucleophilic carbon of phenoxymagnesium bromide attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated to form an alcohol .

Vergleich Mit ähnlichen Verbindungen

Phenoxymagnesium bromide is similar to other Grignard reagents such as methylmagnesium bromide and phenylmagnesium bromide. it is unique in its ability to form phenyl derivatives, which are valuable in various synthetic applications. Some similar compounds include:

Phenoxymagnesium bromide stands out due to its specific reactivity and the types of products it can form, making it a valuable tool in organic synthesis.

Eigenschaften

CAS-Nummer

35770-74-2

Molekularformel

C6H5BrMgO

Molekulargewicht

197.31 g/mol

IUPAC-Name

magnesium;bromide;phenoxide

InChI

InChI=1S/C6H6O.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-5,7H;1H;/q;;+2/p-2

InChI-Schlüssel

MDICRVQYTYKOIL-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C=C1)[O-].[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.